molecular formula C13H18FN3S B11746161 [(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11746161
M. Wt: 267.37 g/mol
InChI Key: ITBCKRWNUADYLS-UHFFFAOYSA-N
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Description

[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features both a fluorinated thiophene ring and a substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated thiophene and the substituted pyrazole as separate precursors. The key steps include:

    Nucleophilic Substitution: The fluorinated thiophene undergoes nucleophilic substitution with a suitable nucleophile to introduce the methyl group.

    Condensation Reaction: The substituted pyrazole is then condensed with the modified thiophene derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorinated thiophene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or organometallic reagents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The fluorinated thiophene ring and the substituted pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(5-chlorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(5-bromothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(5-iodothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its halogenated analogs.

Properties

Molecular Formula

C13H18FN3S

Molecular Weight

267.37 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H18FN3S/c1-3-6-17-11(7-10(2)16-17)8-15-9-12-4-5-13(14)18-12/h4-5,7,15H,3,6,8-9H2,1-2H3

InChI Key

ITBCKRWNUADYLS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CC=C(S2)F

Origin of Product

United States

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